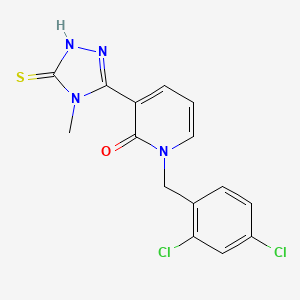

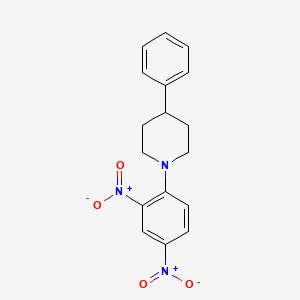

1-(2,4-Dinitrophenyl)-4-phenylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

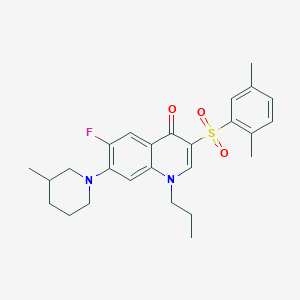

The compound “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” is likely to be an organic compound consisting of a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) substituted with a phenyl group at the 4-position and a 2,4-dinitrophenyl group at the 1-position .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined by techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the electron-withdrawing nitro groups on the 2,4-dinitrophenyl moiety and the electron-donating effect of the phenyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of nitro groups could make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Thin Layer Chromatography in Protein Sequencing

Dinitrophenyl (DNP) derivatives of amino acids, including potentially related compounds, play a crucial role in protein sequencing. Their identification through thin layer chromatography (TLC) is essential for the success of sequencing proteins, such as insulin, due to the clear resolution of amino acid derivatives required for identifying protein sequences. The review by Bhushan and Reddy (1989) highlights the application of TLC in analyzing DNP-amino acids, underscoring its importance in protein research (Bhushan & Reddy, 1989).

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives have been highlighted for their versatility in the medicinal chemistry field. A patent review by Maia et al. (2012) discusses the N-phenylpiperazine scaffold's potential in CNS disorder treatments and suggests expanding its application to other therapeutic areas. This review points out the underutilization of this molecular template despite its proven drug-likeness and suggests areas for future research (Maia, Tesch, & Fraga, 2012).

Methane Utilization by Methanotrophs

Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a wide array of biotechnological applications, from single-cell protein production to generating components for nanotechnology and bioremediation. The review by Strong, Xie, and Clarke (2015) presents methanotrophs as potential value generators while utilizing methane, highlighting the broad application spectrum of these bacteria in environmental and biotechnological fields (Strong, Xie, & Clarke, 2015).

Wirkmechanismus

Target of Action

The primary target of 1-(2,4-Dinitrophenyl)-4-phenylpiperidine is the mitochondria . Specifically, it acts on the mitochondrial oxidative phosphorylation process .

Mode of Action

This compound, similar to 2,4-Dinitrophenol (DNP), acts as an uncoupling agent in the oxidative phosphorylation process . It causes a dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP as heat .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway . By uncoupling this pathway, it disrupts the proton gradient across the mitochondrial inner membrane, leading to a rapid consumption of energy without ATP production .

Pharmacokinetics

The compound exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The primary result of the compound’s action is the rapid loss of ATP as heat, leading to increased metabolic rate and potential weight loss . This can also lead to uncontrolled hyperthermia, posing significant risks .

Safety and Hazards

Zukünftige Richtungen

The future research directions for “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Biochemische Analyse

Biochemical Properties

It is known that 2,4-Dinitrophenol, a component of the compound, can cause dose-dependent mitochondrial uncoupling .

Cellular Effects

Studies on 2,4-Dinitrophenol have shown that it can have significant effects on cells, including causing rapid loss of ATP and leading to uncontrolled hyperthermia .

Molecular Mechanism

It is known that 2,4-Dinitrophenol can cause dose-dependent mitochondrial uncoupling, which leads to the rapid loss of ATP .

Temporal Effects in Laboratory Settings

It is known that 2,4-Dinitrophenol can cause rapid changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of different dosages of 1-(2,4-Dinitrophenyl)-4-phenylpiperidine in animal models are not well studied. Studies on 2,4-Dinitrophenol have shown that it can have significant effects on animals, including causing rapid weight loss and leading to uncontrolled hyperthermia .

Metabolic Pathways

It is known that 2,4-Dinitrophenol can interfere with oxidative phosphorylation, a key metabolic pathway .

Transport and Distribution

Studies on 2,4-Dinitrophenol have shown that it can be distributed throughout the body and can accumulate in certain tissues .

Subcellular Localization

It is known that 2,4-Dinitrophenol can affect various subcellular structures, including mitochondria .

Eigenschaften

IUPAC Name |

1-(2,4-dinitrophenyl)-4-phenylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c21-19(22)15-6-7-16(17(12-15)20(23)24)18-10-8-14(9-11-18)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDHJBJMACUQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2745611.png)

![N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2745616.png)

![5-ethyl-3-oxo-2-phenyl-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2745624.png)

![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2745630.png)

![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)

![4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2745633.png)